

# Spectroscopic Analysis of 2-Bromo-4-nitrobenzonitrile: A Technical Guide

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## Compound of Interest

Compound Name: **2-Bromo-4-nitrobenzonitrile**

Cat. No.: **B1358633**

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-4-nitrobenzonitrile** ( $C_7H_3BrN_2O_2$ ), a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted spectroscopic data based on analogous compounds, alongside detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Chemical and Physical Properties

Basic chemical and physical properties of **2-Bromo-4-nitrobenzonitrile** are summarized in the table below.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Property	Value
CAS Number	34662-35-6
Molecular Formula	$C_7H_3BrN_2O_2$
Molecular Weight	227.02 g/mol <a href="#">[1]</a> <a href="#">[4]</a>
Exact Mass	225.93779 Da
Appearance	Predicted to be a solid

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Bromo-4-nitrobenzonitrile**. These predictions are derived from the analysis of structurally similar compounds, including 4-bromo-2-nitrobenzonitrile and 2-bromo-4-nitrotoluene.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

### Predicted $^1\text{H}$ NMR Data (Solvent: $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.5	d	~2.0	H-3
~8.2	dd	~8.5, 2.0	H-5
~7.9	d	~8.5	H-6

### Predicted $^{13}\text{C}$ NMR Data (Solvent: $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
~150	C-4 (C- $\text{NO}_2$ )
~138	C-1 (C-CN)
~135	C-6
~130	C-3
~125	C-5
~120	C-2 (C-Br)
~116	CN

### Predicted IR Data (Solid Phase, KBr Pellet or ATR)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2230	Strong	C≡N stretch
~1600, 1470	Medium-Strong	Aromatic C=C stretch
~1530	Strong	Asymmetric NO <sub>2</sub> stretch
~1350	Strong	Symmetric NO <sub>2</sub> stretch
~850	Strong	C-Br stretch
~830	Strong	Out-of-plane C-H bend

## Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
227/229	High	[M] <sup>+</sup> (Molecular ion peak, bromine isotope pattern)
201/203	Medium	[M-CN] <sup>+</sup>
181/183	Medium	[M-NO <sub>2</sub> ] <sup>+</sup>
102	High	[C <sub>6</sub> H <sub>3</sub> Br] <sup>+</sup>
75	Medium	[C <sub>6</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of **2-Bromo-4-nitrobenzonitrile**.

Methodology:

- Sample Preparation:
  - Accurately weigh approximately 5-10 mg of solid **2-Bromo-4-nitrobenzonitrile**.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry vial.
  - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
  - The final solution height in the NMR tube should be approximately 4-5 cm.
  - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
  - Acquire a  $^1\text{H}$  NMR spectrum using a standard pulse sequence.
  - For  $^{13}\text{C}$  NMR, a higher concentration of the sample may be required, and a longer acquisition time with a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Bromo-4-nitrobenzonitrile**.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
  - Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Place a small amount of the solid **2-Bromo-4-nitrobenzonitrile** powder directly onto the center of the ATR crystal.
- Instrument Setup and Data Acquisition:
  - Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
  - Collect a background spectrum of the empty, clean ATR crystal.
  - Collect the sample spectrum.
  - Clean the ATR crystal and press arm thoroughly after the measurement.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Bromo-4-nitrobenzonitrile**.

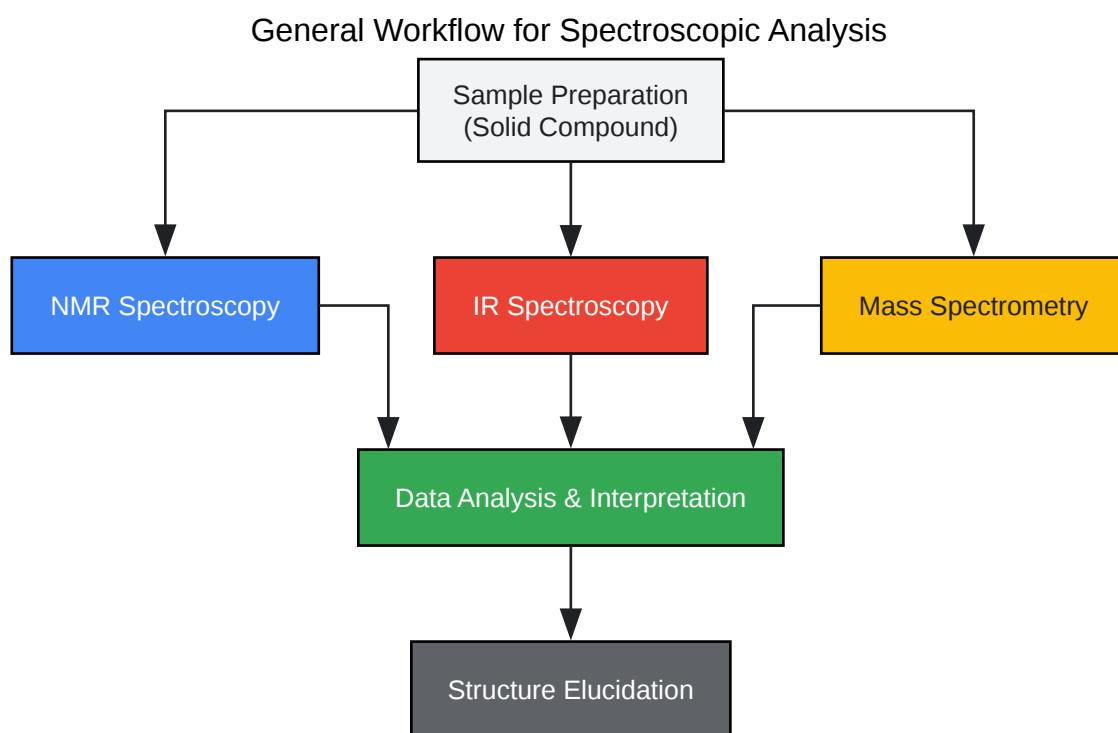
Methodology (Electron Ionization - EI):

- Sample Preparation:
  - Prepare a dilute solution of **2-Bromo-4-nitrobenzonitrile** in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
- Instrument Setup and Data Acquisition:
  - Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
  - For direct insertion, a small amount of the solid can be placed in a capillary tube at the end of the probe.
  - The sample is vaporized in the ion source.
  - The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
- The detector records the abundance of each ion.

## Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound.



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